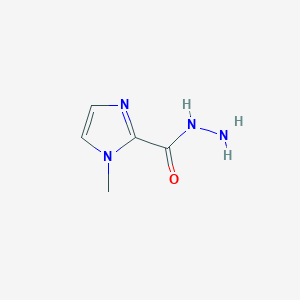
1-methyl-1H-imidazole-2-carbohydrazide
Vue d'ensemble
Description
1-Methyl-1H-imidazole-2-carbohydrazide belongs to the class of organic compounds known as n-substituted imidazoles . It is a heterocyclic compound containing an imidazole ring substituted at position 1 . This compound can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Molecular Structure Analysis
The molecular formula of 1-methyl-1H-imidazole-2-carbohydrazide is C5H8N4O . The InChI code for this compound is 1S/C5H8N4O/c1-9-3-2-7-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) .Physical And Chemical Properties Analysis
1-Methyl-1H-imidazole-2-carbohydrazide has a molecular weight of 140.14 . It is a solid at room temperature .Applications De Recherche Scientifique
High-Temperature Proton-Conducting Polymer Electrolyte
1-Methyl-1H-Imidazole-2-Carbohydrazide (Me-Im) is utilized as an additive in polybenzimidazole (PBI) equilibrated with phosphoric acid. This system is noted for its high-temperature proton-conducting polymer electrolyte properties, especially in the context of fuel cell applications. Me-Im's influence on the conductivity of these membranes has been a subject of research, particularly at temperatures ranging from 80–200 °C under various humidity conditions (Schechter & Savinell, 2002).
Antioxidant and Antimicrobial Activities
A series of compounds derived from 1-methyl-1H-imidazole-2-carbohydrazide have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies include the assessment of their quantitative structure–activity relationships and molecular docking, indicating the potential of these compounds in various biological and pharmacological contexts (Bassyouni et al., 2012).
Synthesis of Bis-Heterocyclic 1H-Imidazole 3-Oxides
Research has focused on the reaction of 1H-imidazole-4-carbohydrazides with isothiocyanates to create thiosemicarbazides and subsequently tobis-heterocyclic 1H-imidazole 3-oxides. This process, which retains the imidazole N-oxide residue, is significant in synthetic chemistry, particularly for the creation of complex molecular structures with potential applications in various fields, including pharmaceuticals and material science (Pieczonka, Mlostoń & Heimgartner, 2012).
Antimicrobial Studies of Novel Fused Heterocyclic Compounds
1-Methyl-1H-imidazole-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. These studies highlight the compound's potential in creating new agents for combatting microbial infections, an area of significant importance in medical research (Khairwar, Mishra & Singh, 2021).
Synthesis of Novel Pyrazole Integrated 1,3,4-Oxadiazoles
The integration of 1-methyl-1H-imidazole-2-carbohydrazide in the synthesis of novel pyrazole integrated 1,3,4-oxadiazoles has been explored. This research opens new avenues in the synthesis of complex organic compounds, potentially useful in various applications such as pharmaceuticals, agrochemicals, and materials science (Ningaiah et al., 2014).
Propriétés
IUPAC Name |
1-methylimidazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-7-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBUERBIIJQGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589549 | |
| Record name | 1-Methyl-1H-imidazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-imidazole-2-carbohydrazide | |
CAS RN |
33543-79-2 | |
| Record name | 1-Methyl-1H-imidazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















